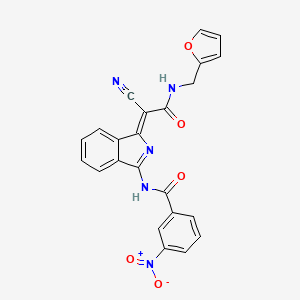

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15N5O5/c24-12-19(23(30)25-13-16-7-4-10-33-16)20-17-8-1-2-9-18(17)21(26-20)27-22(29)14-5-3-6-15(11-14)28(31)32/h1-11H,13H2,(H,25,30)(H,26,27,29)/b20-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVSPBPIQHESLA-VXPUYCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C#N)C(=O)NCC3=CC=CO3)N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)NCC3=CC=CO3)/N=C2NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.

Introduction of the Cyano Group: This step might involve nucleophilic substitution reactions.

Attachment of the Furan Ring: This can be done through coupling reactions.

Formation of the Nitrobenzamide Group: This step might involve nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring and other functional groups can undergo oxidation reactions.

Reduction: The nitro group can be reduced to an amine.

Substitution: Various substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation Products: Oxidized derivatives of the furan ring.

Reduction Products: Amino derivatives of the nitrobenzamide group.

Substitution Products: Halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Probes: Used in the study of biological pathways and mechanisms.

Drug Development: Potential use in the development of pharmaceuticals due to its complex structure.

Medicine

Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups: The nitro group in the target compound contrasts with the trifluoromethyl group in flutolanil.

- Heterocyclic Moieties: The furan ring in the target compound differs from the tetrahydrofuranone in cyprofuram. Furan’s aromaticity may improve binding to biological targets or metal catalysts compared to saturated heterocycles .

- Stereochemical Considerations : The Z-configuration of the ethylidene group is absent in simpler benzamides like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which lacks geometric isomerism .

Research Findings and Implications

- Synthetic Challenges: Stereoselective synthesis of the Z-ethylidene group may require chiral catalysts or chromatographic separation, increasing complexity compared to non-stereoisomeric benzamides .

- Thermodynamic Stability: The conjugated cyanoethylidene and nitro groups may stabilize the molecule against hydrolysis, a common degradation pathway in benzamide pesticides .

Biological Activity

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by multiple functional groups, including:

- Cyano group : Known for its role in various therapeutic effects.

- Furan moiety : Associated with antimicrobial properties.

- Isoindole core : Linked to anticancer activities.

Molecular Formula

The molecular formula of this compound is with a molecular weight of approximately 414.396 g/mol.

Anticancer Potential

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, isoindole derivatives have shown promising anticancer activity, particularly against hormone receptor-positive breast cancer cell lines like MCF-7 and EGFR-overexpressing triple-negative breast cancer (TNBC) cell lines such as MDA-MB-468. In studies, certain analogs demonstrated growth inhibitory activity with GI50 values as low as 5.2 µM against MDA-MB-468 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | GI50 Value (µM) | Reference |

|---|---|---|---|

| Ref 1 | MDA-MB-468 | 5.2 | |

| Compound 1j | MDA-MB-468 | 6.57 | |

| Compound 3b | Various Tumor Cells | <1 | |

| Compound 3h | MCF-7 | 7.3 |

The mechanism of action for this compound may involve interaction with specific biological targets, including proteins and enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies can provide insights into how this compound binds to target proteins, elucidating its potential therapeutic effects.

Synergistic Effects

Studies have suggested that certain derivatives may exhibit synergistic effects when combined with established therapies, such as EGFR-TK inhibitors. For example, one study noted that a reference compound showed enhanced activity when used alongside gefitinib against TNBC cells .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoindole and furan moieties. Specific synthetic pathways may involve cyclization and functional group modifications to yield the desired compound .

Synthetic Pathway Overview

- Formation of Isoindole Core : Initial reactions to construct the isoindole framework.

- Introduction of Furan Moiety : Incorporation of the furan ring through cyclization methods.

- Cyano Group Addition : Functionalization to introduce the cyano group.

- Final Modifications : Adjustments to achieve the nitrobenzamide structure.

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-3-nitrobenzamide?

- Methodological Answer : The synthesis involves multi-step organic reactions:

Isoindole Core Formation : Start with isoindole derivatives, introducing a cyano group at position 1 via nucleophilic substitution (e.g., Knoevenagel condensation for α,β-unsaturated carbonyl intermediates) .

Ethylidene Moiety : Condense the isoindole with a furan-2-ylmethylamine-containing glyoxal derivative under acidic conditions to form the (Z)-configured ethylidene group. Steric and electronic factors favor the Z-isomer .

Nitrobenzamide Coupling : Use peptide coupling reagents (e.g., HATU/DIPEA) to attach 3-nitrobenzamide to the isoindole nitrogen.

- Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography. Typical yields for analogous syntheses range from 45–65% .

Q. How can researchers confirm the Z-configuration of the ethylidene moiety experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve the crystal structure to unambiguously determine spatial arrangement. For example, monoclinic space group P2₁/c (common for similar hydrazone derivatives) with unit cell parameters:

| Parameter | Value (Å/°) |

|---|---|

| a | 13.7017 (10) |

| b | 14.1585 (10) |

| c | 8.2698 (5) |

| β | 93.151 (3) |

- NOESY NMR : Detect through-space interactions between the furan methyl group and isoindole protons, confirming the Z-configuration.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the isoindole aromatic protons (δ 7.2–8.5 ppm), furan methylene (δ 4.3–4.7 ppm), and nitrobenzamide carbonyl (δ 165–170 ppm) .

- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch ~2220 cm⁻¹, C=O ~1680 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ expected at m/z 476.12).

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or receptors). Compare with structurally related compounds (e.g., thiophene derivatives in ) to assess interaction energy (ΔG ~−8.5 kcal/mol indicates strong binding).

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps .

Q. What strategies mitigate toxicity in preclinical studies?

- Methodological Answer :

- Structural Modifications : Replace the nitro group with less toxic electron-withdrawing groups (e.g., sulfonamide) while maintaining activity .

- In Vitro Assays : Test hepatotoxicity using HepG2 cells (IC50 > 50 µM considered low risk) and genotoxicity via Ames test .

Q. How does the furan ring influence the compound’s electronic and pharmacological properties?

- Methodological Answer :

- Electron Density Analysis : The furan oxygen enhances π-π stacking with aromatic residues in target proteins (evidenced by red-shifted UV-Vis spectra, λmax ~320 nm) .

- Metabolic Stability : The furan ring undergoes CYP450-mediated oxidation; introduce methyl groups to reduce metabolism (e.g., 2,5-dimethylfuran derivatives show 2× longer half-life) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.